[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Overview
Description
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone is a complex organic compound characterized by the presence of fluorine, nitro, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a fluorinated aromatic compound, followed by the introduction of the diethylamino group through a substitution reaction. The final step often involves the formation of the piperazine ring and its subsequent attachment to the fluorophenyl methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, [4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of [4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorine atoms can enhance the compound’s stability and binding affinity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups allows for a wide range of chemical reactions, while the diethylamino group enhances its interaction with biological targets.
Properties
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-3-24(4-2)18-14-19(20(27(29)30)13-17(18)23)25-9-11-26(12-10-25)21(28)15-7-5-6-8-16(15)22/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBOIWNFKLORY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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